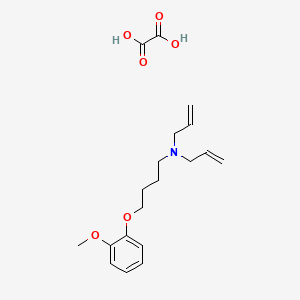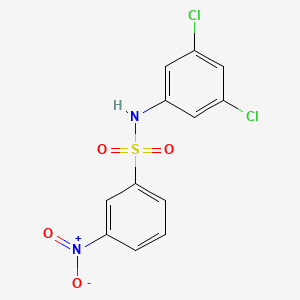![molecular formula C19H25ClN2O6 B4005171 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4005171.png)
1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid
Overview
Description
1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid is a complex organic compound that features a combination of imidazole and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole typically involves multiple steps. One common method includes the reaction of 2-tert-butyl-4-chlorophenol with ethylene oxide to form 2-(2-tert-butyl-4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-bromoethyl ethyl ether to produce 2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl bromide. Finally, this compound is reacted with imidazole to yield 1-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole. The oxalic acid is then introduced to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under certain conditions.
Reduction: The imidazole ring can be reduced in the presence of strong reducing agents.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield a quinone derivative, while substitution of the chlorine atom can yield various substituted phenoxy derivatives.
Scientific Research Applications
1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy group can also interact with various biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine
- 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]morpholine
Uniqueness
1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole is unique due to the presence of both the imidazole and phenoxy groups, which provide it with a distinct set of chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2.C2H2O4/c1-17(2,3)15-12-14(18)4-5-16(15)22-11-10-21-9-8-20-7-6-19-13-20;3-1(4)2(5)6/h4-7,12-13H,8-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVVAJBDZMUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4005089.png)
![N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005094.png)

![oxalic acid;N'-[3-(4-phenylmethoxyphenoxy)propyl]ethane-1,2-diamine](/img/structure/B4005117.png)
![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4005123.png)
![N-(diphenylmethyl)-2-({5-[(2-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B4005128.png)
![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005134.png)
![1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine;oxalic acid](/img/structure/B4005141.png)
![Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]piperazine](/img/structure/B4005155.png)

![1-(allylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B4005177.png)


![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4005199.png)
